2-chloro-6-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, as well as a cyclopropylmethyl group bearing a hydroxymethyl substituent. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethyl intermediate: This step involves the reaction of cyclopropylmethanol with a suitable protecting group to form a protected cyclopropylmethyl intermediate.
Introduction of the benzamide core: The protected cyclopropylmethyl intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the benzamide core.
Deprotection: The final step involves the removal of the protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or reduced to form a methyl group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the hydroxymethyl group to form carboxylic acids or methyl groups, respectively.
Scientific Research Applications
2-chloro-6-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the benzamide core can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The hydroxymethyl group can also play a role in its interaction with biological molecules, potentially affecting its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-methylbenzamide: Similar structure but lacks the cyclopropylmethyl and hydroxymethyl groups.
2-chloro-6-fluoro-N-(cyclopropylmethyl)benzamide: Similar structure but lacks the hydroxymethyl group.
2-chloro-6-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)aniline: Similar structure but with an aniline core instead of benzamide.
Uniqueness
The presence of both chloro and fluoro substituents, along with the cyclopropylmethyl group bearing a hydroxymethyl substituent, makes 2-chloro-6-fluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide unique. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-8-2-1-3-9(14)10(8)11(17)15-6-12(7-16)4-5-12/h1-3,16H,4-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEHVQGEZIPLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C=CC=C2Cl)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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